Antifungal Potency Against Candida albicans: 64-Fold Superiority Over Clotrimazole
In head-to-head antifungal susceptibility testing against C. albicans strain 955, 2-chloro-3-hydroxy-1,4-naphthoquinone exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is 64-fold more potent than the clinical antifungal agent clotrimazole (MIC = 16 µg/mL) . This substantial differential in potency highlights the compound's value as a lead scaffold for antifungal development.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Clotrimazole (MIC = 16 µg/mL) |
| Quantified Difference | 64-fold lower MIC (higher potency) |
| Conditions | Candida albicans strain 955, in vitro broth microdilution assay |
Why This Matters
This data directly addresses procurement decisions for antifungal screening programs, where selecting a compound with a 64-fold potency advantage over a clinical standard can significantly impact hit-to-lead prioritization and resource allocation.
